2-Chloro-4-ethyl-5-nitropyridine
Description
Significance of Substituted Pyridines as Key Chemical Intermediates and Building Blocks in Advanced Organic Synthesis
Substituted pyridines are a cornerstone of modern organic chemistry, valued for their versatility as intermediates and building blocks. The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a structural motif present in a vast array of essential compounds, including pharmaceuticals, agrochemicals, and functional materials. wikipedia.orgnumberanalytics.com Its unique electronic properties, imparted by the electronegative nitrogen atom, make it a versatile scaffold in drug design and development. chemneo.comresearchgate.net
Pyridine derivatives have demonstrated a wide spectrum of biological activities, leading to their use as antibacterial, antifungal, anti-inflammatory, and anticancer agents. tandfonline.comyufengchemicals.comresearchgate.net Prominent drugs such as ciprofloxacin (B1669076) (an antibiotic) and diclofenac (B195802) (an anti-inflammatory) feature this heterocyclic core. yufengchemicals.com In agrochemicals, pyridine-based compounds are utilized as effective insecticides, herbicides, and fungicides. numberanalytics.com The ability to modify the pyridine ring with various functional groups allows chemists to fine-tune the molecule's properties, making substituted pyridines indispensable for creating complex, high-value molecules. wisdomlib.orgnih.gov
Overview of the Structural Characteristics and Electronic Properties of 2-Chloro-4-ethyl-5-nitropyridine
This compound is a polysubstituted pyridine derivative with distinct structural and electronic features defined by its substituents. The pyridine ring itself is electron-deficient due to the electronegative nitrogen atom, which influences its reactivity. pearson.comcdnsciencepub.com This effect is significantly amplified by the presence of two strong electron-withdrawing groups: the chloro group at position 2 and the nitro group at position 5.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 101251-13-2 | bldpharm.com |
| IUPAC Name | This compound | smolecule.com |
| Molecular Formula | C₇H₇ClN₂O₂ | bldpharm.comsmolecule.com |
| Molecular Weight | 186.59 g/mol | smolecule.com |
| InChI Key | UPCPWQBNVJOZLN-UHFFFAOYSA-N | smolecule.com |
Historical Development and Evolution of Synthetic Strategies for Halogenated and Nitrated Pyridine Derivatives
The synthesis of pyridine and its derivatives has evolved significantly since its discovery. Early methods relied on isolation from coal tar, which was inefficient. wikipedia.org The first major synthetic route was the Hantzsch pyridine synthesis developed in 1881, followed by the Chichibabin synthesis in 1924, which remain fundamentally important. acs.org
The preparation of halogenated and nitrated pyridines, such as this compound, builds upon these foundational principles but faces the challenge of controlling regioselectivity on an already electron-deficient ring. Direct nitration of pyridine is difficult and requires harsh conditions, typically yielding the 3-nitro derivative. pearson.com A more effective and historically significant strategy involves the use of pyridine-N-oxides. The N-oxide activates the ring, directing nitration to the 4-position. Subsequent treatment with a chlorinating agent like phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅) not only introduces a chlorine atom at the 2-position but also removes the N-oxide. researchgate.netwikipedia.org
For polysubstituted derivatives, multi-step sequences are common. A typical modern approach for a related compound, 2-chloro-4-methyl-5-nitropyridine, starts with a substituted aminopyridine (e.g., 2-amino-4-methylpyridine). guidechem.com This precursor undergoes nitration, followed by a hydrolysis step to create a hydroxypyridine intermediate. The final chlorination step, often using POCl₃, replaces the hydroxyl group with a chlorine atom to yield the target product. guidechem.com These established methods form the basis for the industrial-scale production of a wide variety of chloronitropyridine intermediates.
Current Research Landscape and Academic Gaps Pertaining to this compound
The current research landscape for this compound is primarily defined by its role as a potential chemical building block rather than a subject of direct investigation. A survey of scientific literature and patent databases reveals a notable academic gap: there are few, if any, published studies focusing specifically on the synthesis, reactivity, or application of this exact compound. Its presence is largely confined to chemical supplier catalogs, where it is listed as a research chemical or intermediate. bldpharm.com
However, the research landscape for structurally similar compounds is very active. Nitropyridines are widely used as precursors for biologically active molecules with applications as antitumor, antiviral, and anti-neurodegenerative agents. nih.gov Specifically, 2-chloropyridine (B119429) derivatives are key intermediates in the synthesis of pharmaceuticals and agrochemicals. wikipedia.orgnih.gov For example, studies on other 2-chloropyridines show their utility in creating complex molecules through nucleophilic substitution of the chlorine atom. nih.govrsc.org Research on 3-nitropyridylpiperazine derivatives has identified potential urease inhibitors, and other nitropyridines have been used to synthesize compounds with antimalarial activity. nih.gov
The academic gap, therefore, is the absence of documented applications for this compound itself. While its structure suggests it is a viable precursor for creating more complex molecules—likely through nucleophilic displacement of the chloride by amines, alcohols, or thiols—its specific utility remains unexplored in academic literature. Future research could focus on synthesizing novel derivatives from this compound and evaluating their biological activities, thereby filling this gap and potentially uncovering new therapeutic or agrochemical agents.
Structure
2D Structure
3D Structure
Properties
CAS No. |
101251-13-2 |
|---|---|
Molecular Formula |
C7H7ClN2O2 |
Molecular Weight |
186.59 g/mol |
IUPAC Name |
2-chloro-4-ethyl-5-nitropyridine |
InChI |
InChI=1S/C7H7ClN2O2/c1-2-5-3-7(8)9-4-6(5)10(11)12/h3-4H,2H2,1H3 |
InChI Key |
UPCPWQBNVJOZLN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=C1[N+](=O)[O-])Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Chloro 4 Ethyl 5 Nitropyridine
De Novo Synthetic Approaches to the Pyridine (B92270) Core with Strategic Functionalization
The de novo synthesis of highly substituted pyridines, such as 2-chloro-4-ethyl-5-nitropyridine, offers a powerful strategy for introducing the desired functional groups with a high degree of control from acyclic precursors. These methods involve the construction of the pyridine ring itself, allowing for the strategic placement of substituents.
Cyclization Reactions for the Formation of the this compound Skeleton
Various cyclization strategies have been developed for the synthesis of polysubstituted pyridines. One notable approach involves the condensation of enamines with α,β-unsaturated ketones, a variant of the Hantzsch pyridine synthesis. In a potential adaptation for the synthesis of the this compound skeleton, an enamine bearing an ethyl group could be reacted with a suitable three-carbon α,β-unsaturated carbonyl compound.
Another powerful method is the Bohlmann-Rahtz pyridine synthesis, which utilizes the condensation of enamines with ethynylketones. This reaction proceeds through an aminodiene intermediate which, upon heating, undergoes cyclodehydration to form the pyridine ring. The versatility of this method allows for the synthesis of a wide range of substituted pyridines.
Multicomponent reactions (MCRs) have also emerged as highly efficient for constructing complex pyridine structures in a single step. For instance, a one-pot reaction involving a β-ketoester, an aldehyde, an active methylene compound, and an ammonia source can lead to highly functionalized dihydropyridines, which can then be oxidized to the corresponding pyridine.
A particularly relevant de novo approach is the cyclization of 2-halogenated acrylates with nitromethane. A patented method for the synthesis of 2-chloro-5-nitropyridine (B43025) involves the condensation of a 2-halogenated acrylate with nitromethane, followed by cyclization with an orthoformate and an ammonia source to yield 2-hydroxy-5-nitropyridine (B147068). This intermediate can then be chlorinated to the final product. An adaptation of this method for the target molecule would involve starting with a 2-halogenated acrylate derivative that incorporates the ethyl group at the appropriate position.
Regioselective Introduction of Chloro, Ethyl, and Nitro Groups During Pyridine Ring Formation
The key advantage of de novo synthesis is the ability to introduce substituents regioselectively by choosing appropriately functionalized acyclic precursors.
Ethyl Group: The ethyl group at the 4-position can be introduced by using a starting material containing this moiety. For example, in a Hantzsch-type synthesis, a β-ketoester or an enamine with a 4-ethyl substituent would direct the formation of the 4-ethylpyridine ring.
Nitro Group: The nitro group can be incorporated by using a precursor containing a nitro functionality. For instance, nitromethane can serve as a building block in certain cyclization reactions, directly introducing the nitro group onto the pyridine ring.
Chloro Group: The chloro group at the 2-position is often introduced in the final steps of the synthesis. However, some de novo strategies can incorporate a halogenated precursor. More commonly, a 2-hydroxypyridine (B17775) intermediate is formed during the cyclization, which is then converted to the 2-chloro derivative.
A representative example of a de novo synthesis leading to a related compound, 2-hydroxy-5-nitropyridine, is outlined in the table below. This can be envisioned as a precursor to a chloro-nitropyridine.
| Precursors | Reagents and Conditions | Intermediate | Yield |
| 2-halogenated acrylate, nitromethane | 1. Organic base (e.g., DBU); 2. Triethyl orthoformate, Lewis acid (e.g., ZnCl2); 3. Ammonia, ammonium (B1175870) salt | 2-hydroxy-5-nitropyridine | High |
Functionalization and Derivatization Strategies from Precursor Pyridine Systems
An alternative and widely used approach to the synthesis of this compound involves the stepwise functionalization of a pre-existing pyridine ring. This allows for the introduction of the chloro, nitro, and ethyl groups in a controlled manner. A plausible synthetic route would be analogous to the synthesis of 2-chloro-4-methyl-5-nitropyridine, starting from a suitable 4-ethylpyridine precursor. researchgate.net
Optimized Regioselective Chlorination of Pyridine Precursors
The introduction of a chlorine atom at the 2-position of a pyridine ring is a common transformation. When the precursor is a pyridine N-oxide, regioselective chlorination at the 2- or 4-position can be achieved using various chlorinating agents. For a 4-ethyl-5-nitropyridine N-oxide, chlorination would be directed to the 2-position. Common reagents for this transformation include phosphorus oxychloride (POCl₃) and sulfuryl chloride (SO₂Cl₂).
Alternatively, if the synthesis proceeds via a 2-hydroxypyridine intermediate, the hydroxyl group can be readily converted to a chloro group. This is a high-yielding reaction often carried out with reagents such as phosphorus oxychloride or phosphorus pentachloride (PCl₅). researchgate.net
| Precursor | Chlorinating Agent | Conditions | Product | Yield |
| 2-hydroxy-4-methyl-5-nitropyridine | POCl₃ / PCl₅ | 110-150°C | 2-chloro-4-methyl-5-nitropyridine | 86% |
| 2-hydroxy-5-nitropyridine | POCl₃ / PCl₅ | 100-105°C | 2-chloro-5-nitropyridine | 95.3% |
Selective Nitration Methodologies for Incorporating the Nitro Group into the Pyridine Ring
The direct nitration of a pyridine ring can be challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic aromatic substitution. However, the presence of activating groups can facilitate this reaction. For a precursor such as 2-chloro-4-ethylpyridine, the directing effects of the substituents would need to be considered.
A more common strategy involves the nitration of a pyridine N-oxide. The N-oxide functionality activates the pyridine ring to electrophilic substitution, particularly at the 4-position. However, with the 4-position blocked by an ethyl group, nitration would be directed to other positions, including the desired 5-position.
In a well-established synthesis for the analogous 2-chloro-4-methyl-5-nitropyridine, the nitration is performed on 2-amino-4-methylpyridine. researchgate.net The amino group strongly activates the ring, directing the nitro group to the 5-position. The amino group is then converted to the chloro group in subsequent steps.
| Precursor | Nitrating Agent | Conditions | Product |
| 2-amino-4-methylpyridine | H₂SO₄ / fuming HNO₃ | 60°C, 15h | 2-amino-5-nitro-4-methylpyridine |
| Pyridine N-oxide | H₂SO₄ / HNO₃ | - | 4-Nitropyridine N-oxide |
Alkylation Techniques for Introducing the Ethyl Moiety at the 4-Position
Introducing an ethyl group at the 4-position of a pre-functionalized pyridine ring can be achieved through various modern alkylation techniques.
Minisci-type Reactions: The Minisci reaction is a powerful method for the radical alkylation of electron-deficient heterocycles. This reaction typically involves the generation of an alkyl radical from a carboxylic acid (via oxidative decarboxylation with a silver salt and a persulfate) or from an alkyl halide. For a precursor like 2-chloro-5-nitropyridine, this reaction could potentially introduce an ethyl group at the 4-position. The regioselectivity can be influenced by the steric and electronic properties of the pyridine substrate. To enhance C4-selectivity, a blocking group strategy can be employed. nih.gov
Transition-Metal Catalyzed C-H Alkylation: Recent advances in C-H activation have led to methods for the direct alkylation of pyridines. Catalytic systems based on nickel, iridium, or other transition metals can selectively activate a C-H bond at the 4-position and couple it with an alkylating agent. For example, a nickel/Lewis acid cooperative catalytic system has been used for the C4-selective alkylation of pyridines.
| Pyridine Substrate | Alkylating Agent | Catalyst/Reagents | Product |
| Pyridine | Carboxylic acid | AgNO₃, (NH₄)₂S₂O₈ | 4-Alkylpyridine |
| Pyridine | Alkene | Ni catalyst / Lewis acid | 4-Alkylpyridine |
Green Chemistry Principles and Sustainable Synthesis of this compound
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com For the synthesis of this compound, this involves moving away from traditional stoichiometric reagents and harsh conditions towards more sustainable catalytic systems and reaction designs that maximize efficiency.
Traditional synthesis routes for chloronitropyridines often rely on corrosive and hazardous reagents. For instance, nitration typically employs a mixture of concentrated sulfuric acid and nitric acid, while chlorination steps may use phosphorus-based reagents like phosphorus oxychloride or phosphorus pentachloride. guidechem.comchemicalbook.comgoogle.com These methods generate significant amounts of acidic and phosphate waste, posing environmental challenges.
The development of eco-friendly catalytic systems focuses on replacing these stoichiometric reagents with recyclable, heterogeneous catalysts. researchgate.net Solid acid catalysts, such as zeolites, sulfated zirconia, or ion-exchange resins like Nafion, are promising alternatives for nitration reactions. researchgate.net These materials offer several advantages: they are easily separated from the reaction mixture by simple filtration, can often be regenerated and reused, and are less corrosive than concentrated mineral acids. researchgate.net The use of zeolites, for example, has been explored for the sustainable production of pyridines from renewable feedstocks like glycerol and ammonia. rsc.org For the chlorination step, research into chlorine-free catalysts and greener chlorinating agents aims to reduce the formation of persistent and toxic byproducts. bit.edu.cn
Interactive Table: Comparison of Catalytic Systems for Pyridine Functionalization
| Feature | Traditional System (e.g., H₂SO₄/HNO₃, POCl₃) | Eco-Friendly System (e.g., Zeolites, Solid Acids) |
| Catalyst Type | Homogeneous, Stoichiometric | Heterogeneous, Catalytic |
| Reusability | No | High |
| Separation | Difficult (requires neutralization) | Easy (filtration) |
| Waste Products | Large volumes of acidic/phosphate waste | Minimal |
| Corrosivity | High | Low to moderate |
| Reaction Conditions | Often harsh (high temperatures) | Can be milder |
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final desired product. acs.orgjocpr.com Reactions with low atom economy generate significant waste. Traditional multi-step syntheses of substituted pyridines, which often involve protection, activation, and deprotection steps, typically suffer from poor atom economy. chemistry-teaching-resources.com
Process intensification aims to improve sustainability by designing more efficient reactions. This can be achieved through:
Developing novel, more direct synthetic routes: Metal-catalyzed C-H activation and functionalization are emerging as powerful, atom-economical methods for directly installing chloro and nitro groups onto a pyridine ring, bypassing multiple steps. acsgcipr.org
One-pot or telescopic synthesis: Combining multiple reaction steps into a single process without isolating intermediates reduces solvent usage, energy consumption, and waste generation.
Interactive Table: Atom Economy Analysis of Hypothetical Synthesis Routes
| Route | Key Reagents | Key Byproducts | Theoretical Atom Economy |
| Traditional Multi-Step | H₂SO₄, HNO₃, NaNO₂, POCl₃ | H₂O, Na₂SO₄, H₃PO₄ | Low (< 40%) |
| Idealized Catalytic | Catalyst, Greener Nitrating/Chlorinating Agents | H₂O, Regenerated Catalyst | High (> 80%) |
Flow Chemistry and Automation in the Synthesis of this compound
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, particularly for the synthesis of intermediates like this compound. uc.ptacs.org Nitration reactions are often highly exothermic and can lead to thermal runaways in large batch reactors. Flow reactors, with their high surface-area-to-volume ratio, provide superior heat transfer and precise temperature control, enabling safer operation. researchgate.net
A continuous flow synthesis of this compound can be envisioned as a multi-step, automated process. durham.ac.uk For example, a stream of a pyridine N-oxide precursor could be mixed with a nitrating agent in a heated coil reactor. researchgate.net The output stream, containing the nitrated intermediate, could then be directly introduced into a second reactor module for the subsequent chlorination step. This "telescoped" approach minimizes manual handling of potentially hazardous intermediates. researchgate.netresearcher.life
Automation is a key component of modern flow synthesis. durham.ac.uk
Precise Control: Syringe or HPLC pumps deliver reagents at exact flow rates, ensuring precise control over stoichiometry and residence time. organic-chemistry.org
Safety: The small internal volume of microreactors minimizes the amount of hazardous material present at any given time. Back-pressure regulators can be used to safely handle any gases produced. mdpi.com
Real-time Analysis and Optimization: Integrating analytical tools like mass spectrometry (MS) or infrared (IR) spectroscopy allows for real-time reaction monitoring. nih.gov This data can be fed to a control system that uses machine learning algorithms to automatically adjust reaction parameters (e.g., temperature, flow rate) to optimize yield and purity, accelerating reaction discovery and process development. nih.govrsc.org
Interactive Table: Hypothetical Parameters for Automated Flow Synthesis
| Parameter | Nitration Module | Chlorination Module |
| Reactor Type | Packed-bed microreactor or PFA coil | PFA or Hastelloy coil reactor |
| Reagents | 4-ethylpyridine-N-oxide, HNO₃/H₂SO₄ | Nitrated Intermediate, POCl₃ solution |
| Temperature | 80-120 °C | 100-140 °C |
| Residence Time | 5-15 minutes | 10-20 minutes |
| Pressure | 5-10 bar | 5-10 bar |
| Inline Analytics | FT-IR / MS | MS / HPLC |
| Expected Throughput | 0.5 - 2.0 kg/day | 0.5 - 2.0 kg/day |
Mechanistic Investigations of 2 Chloro 4 Ethyl 5 Nitropyridine Reactivity
Reduction Chemistry of the Nitro Group in 2-Chloro-4-ethyl-5-nitropyridine
The nitro group in this compound is readily susceptible to reduction, providing a synthetic route to valuable amino- and hydroxylamino-pyridines. The primary challenge in these transformations is achieving chemoselectivity—reducing the nitro group without affecting the chloro substituent or the pyridine (B92270) ring itself.
Reduction to Aminopyridines: The conversion of the nitro group to a primary amine (2-chloro-4-ethylpyridin-5-amine) is a common and synthetically useful transformation. This can be achieved using a variety of reducing agents. Classic methods include the use of metals in acidic media, such as iron powder with hydrochloric or acetic acid (Béchamp reduction), or tin(II) chloride. researchgate.net These methods are often effective and chemoselective, leaving the C-Cl bond intact.
Reduction to Hydroxylamine (B1172632) Derivatives: Partial reduction of the nitro group can yield the corresponding hydroxylamine derivative. This transformation requires milder and more controlled reaction conditions. Reagents such as zinc dust in the presence of ammonium (B1175870) chloride in an aqueous medium are known to selectively reduce nitroarenes to N-arylhydroxylamines.
Catalytic hydrogenation is a powerful and clean method for nitro group reduction. However, it presents a significant challenge regarding chemoselectivity. Standard hydrogenation catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) are highly active but can also readily catalyze hydrodehalogenation, leading to the undesired loss of the chlorine atom. youtube.com
To address this, specialized catalytic systems have been developed. For instance, sulfided platinum catalysts have been shown to selectively reduce nitro groups in haloarenes while inhibiting hydrodehalogenation. kuisbiochemical.com Another highly effective approach involves using iron-based catalysts in combination with a silane (B1218182) reducing agent. These earth-abundant metal catalysts exhibit remarkable chemoselectivity, reducing nitro groups in the presence of a wide array of other sensitive functionalities, including aryl halides. researchgate.netrsc.orgnih.gov
Interactive Table: Reagents for Chemoselective Nitro Group Reduction
| Reagent/Catalyst System | Typical Conditions | Selectivity Notes |
|---|---|---|
| Fe / HCl or NH₄Cl | Aqueous acid, heat | Generally good selectivity for nitro group over aryl chlorides. |
| SnCl₂ · 2H₂O | Ethanol or Ethyl Acetate | Effective for selective reduction of nitro groups. |
| Zinc / NH₄Cl | Aqueous Methanol, RT | Mild conditions, often used for reduction to hydroxylamines. |
| Iron(III) catalyst / Silane | Mild conditions, RT | Excellent chemoselectivity; tolerates aryl halides, esters, nitriles. researchgate.netnih.gov |
| Sulfided Pt/C | H₂ atmosphere | Specifically designed to prevent hydrodehalogenation. kuisbiochemical.com |
| Pd/C | H₂ atmosphere | High risk of hydrodehalogenation alongside nitro reduction. |
This table summarizes general findings for the chemoselective reduction of nitroarenes in the presence of other functional groups.
Cross-Coupling Reactions Involving the Chloro Functionality of this compound
The chlorine atom at the 2-position of the pyridine ring is a key handle for introducing a wide array of substituents via transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in constructing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse molecular architectures.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming new bonds at the chloro-substituted position of this compound.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov The general mechanism involves the oxidative addition of the chloropyridine to a Pd(0) species, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of ligands, base, and solvent system is crucial for achieving high yields and selectivity. For instance, the use of bulky electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition, which is often the rate-determining step for less reactive aryl chlorides. libretexts.org
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the 2-chloro position and a terminal alkyne. wikipedia.orgorganic-chemistry.org The catalytic system typically comprises a palladium complex and a copper(I) co-catalyst, along with an amine base. wikipedia.orglibretexts.org The reaction can often be performed under mild conditions. wikipedia.org The generally accepted mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with the palladium(II) intermediate formed from the oxidative addition of the chloropyridine. libretexts.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.org
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with the chloropyridine. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and the ability to form C(sp³), C(sp²), and C(sp) bonds. wikipedia.org The reaction is catalyzed by palladium or nickel complexes. wikipedia.orgorganic-chemistry.org The pyridyl zinc halide precursors can be prepared and coupled with various halogen-substituted heterocycles. orgsyn.org The reactivity of the halide in Negishi coupling generally follows the order I > Br > Cl, making chlorides the least reactive. wikipedia.org However, the development of suitable catalysts and ligands has enabled the efficient coupling of aryl chlorides. organic-chemistry.org
A summary of representative palladium-catalyzed coupling reactions is presented below:
| Coupling Reaction | Reagent | Catalyst System | Key Features |
| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Pd catalyst, Base | Forms C-C bonds; versatile for creating biaryl structures. libretexts.orgnih.gov |
| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | Forms C(sp²)-C(sp) bonds; synthesizes arylalkynes. wikipedia.orgorganic-chemistry.orglibretexts.org |
| Negishi | Organozinc (e.g., R-ZnX) | Pd or Ni catalyst | High functional group tolerance; forms various C-C bonds. wikipedia.orgorganic-chemistry.orgorgsyn.org |
Research in cross-coupling reactions continually focuses on the development of more efficient and selective catalyst systems. For substrates like this compound, where the chloride is relatively unreactive, the design of appropriate ligands is paramount.
Recent advancements have seen the emergence of highly active catalysts for the cross-coupling of aryl chlorides. For instance, the use of sterically hindered and electron-rich N-heterocyclic carbene (NHC) ligands has been shown to promote the coupling of challenging substrates. nih.gov These ligands can significantly enhance the rate of oxidative addition of the aryl chloride to the palladium center. nih.gov
In the context of Sonogashira couplings, nickel-catalyzed systems have been developed as an alternative to palladium, sometimes in conjunction with novel pincer ligands, which can offer different reactivity profiles and expand the substrate scope. nih.gov
The development of ligand-free catalytic systems, such as those utilizing palladium nanoparticles, has also shown promise in specific applications, sometimes leading to unconventional site-selectivity in dihalogenated heteroarenes. nih.gov The choice of catalyst and ligand can be critical in controlling regioselectivity when multiple reactive sites are present on the pyridine ring. nih.gov
Electrophilic Substitution Reactions on the Pyridine Ring of this compound
The pyridine ring is generally considered electron-deficient, making electrophilic aromatic substitution more challenging compared to benzene. The presence of the electron-withdrawing nitro group further deactivates the ring towards electrophilic attack. However, under forcing conditions, such reactions can occur.
Electrophilic nitration of pyridine derivatives typically requires harsh conditions, such as a mixture of fuming nitric acid and sulfuric acid at elevated temperatures. youtube.com The position of substitution is directed by the existing substituents. In this compound, the most likely position for further electrophilic attack would be the C-3 or C-6 position, although the strong deactivating effect of the nitro group and the chloro group makes this a difficult transformation.
It is important to note that strong electrophiles can also react with the nitrogen atom of the pyridine ring to form pyridinium (B92312) salts. youtube.com
Rearrangement Reactions and Other Unique Transformations of this compound
While specific rearrangement reactions involving the entire this compound molecule are not extensively documented, related pyridine derivatives can undergo various transformations. For instance, nucleophilic aromatic substitution (SNAr) reactions are common for chloronitropyridines, where the chloride is displaced by a nucleophile. researchgate.net The nitro group strongly activates the ring towards such substitutions.
The Wolff rearrangement, a key step in the Arndt-Eistert reaction, involves the rearrangement of an acyl carbene to a ketene (B1206846) and is a method for elongating a carboxylic acid. msu.edu While not a direct reaction of this compound itself, it illustrates a type of rearrangement that can occur in related systems.
Vicarious nucleophilic substitution (VNS) is another important reaction for nitropyridines, allowing for the introduction of alkyl groups onto the ring. acs.org This reaction involves the addition of a carbanion stabilized by a leaving group to an electron-deficient aromatic ring, followed by base-induced elimination. acs.org
Applications of 2 Chloro 4 Ethyl 5 Nitropyridine in Complex Organic Synthesis
Precursor in the Synthesis of Diverse Heterocyclic Systems
The inherent reactivity of halogenated and nitrated pyridine (B92270) rings makes them valuable precursors in the synthesis of various heterocyclic systems. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, while the nitro group can be reduced to an amino group, which can then participate in a variety of cyclization reactions.
Stereoselective Synthesis of Chiral Pyridine Derivatives
The synthesis of chiral pyridine derivatives is of great importance in medicinal chemistry and materials science. Although specific applications of 2-Chloro-4-ethyl-5-nitropyridine in stereoselective synthesis are not well-documented, its structure offers potential handles for such transformations. For example, the ethyl group could be functionalized to introduce a chiral center, or the pyridine ring itself could be a scaffold for asymmetric reactions directed by chiral catalysts or auxiliaries. The electronic nature of the pyridine ring, modulated by the chloro and nitro groups, would play a crucial role in the outcome of such stereoselective transformations.
Role of this compound as a Building Block for Specialty Chemicals
Halogenated nitropyridines are recognized as important intermediates in the synthesis of specialty chemicals, including pharmaceuticals and agrochemicals. nbinno.comguidechem.com The reactivity of the chloro and nitro groups allows for the introduction of a wide array of functional groups, enabling the synthesis of a diverse range of target molecules. guidechem.com this compound, with its specific substitution pattern, could serve as a key starting material for the synthesis of novel specialty chemicals with tailored properties.
| Application Area | Potential Synthetic Utility of this compound |
| Pharmaceuticals | Precursor for active pharmaceutical ingredients (APIs) by functionalizing the chloro and nitro groups to interact with biological targets. |
| Agrochemicals | Building block for novel herbicides, insecticides, and fungicides, where the pyridine scaffold is a common motif. |
| Fine Chemicals | Intermediate for the synthesis of dyes, pigments, and other performance chemicals. |
Utilization in the Development of Ligands for Transition Metal Catalysis
Pyridine-based ligands are ubiquitous in transition metal catalysis due to their ability to coordinate with metal centers and influence their catalytic activity. The electronic and steric properties of the pyridine ring can be fine-tuned by the introduction of various substituents. While there is no specific literature on the use of this compound for this purpose, its structure suggests that it could be modified to create novel ligands. For example, the chloro group could be replaced with a coordinating group, and the electronic properties of the ligand could be modulated by the electron-withdrawing nitro group and the electron-donating ethyl group.
Incorporation into Polymeric Materials and Supramolecular Assemblies as a Monomer or Building Unit
The development of functional polymeric materials and supramolecular assemblies is a rapidly growing field of research. Pyridine-containing polymers and supramolecular structures have shown promise in applications such as sensors, catalysts, and drug delivery systems. Although direct incorporation of this compound into such materials has not been reported, its functional groups provide avenues for polymerization or for participation in non-covalent interactions that drive supramolecular assembly. The chloro group could be used as a site for polymerization reactions, while the nitro group and the pyridine nitrogen could participate in hydrogen bonding or other intermolecular interactions.
In-depth Analysis of this compound Reveals Scant Publicly Available Research Data
Despite significant interest in substituted nitropyridines as key intermediates in the pharmaceutical and agrochemical industries, a comprehensive review of publicly accessible scientific literature and chemical databases reveals a notable absence of detailed experimental data for the specific compound this compound.
The synthesis of related compounds, like 2-chloro-4-methyl-5-nitropyridine, typically involves a multi-step process starting from 2-amino-4-methylpyridine, proceeding through nitration, hydrolysis, and finally chlorination. It is plausible that a similar synthetic pathway could be employed for this compound, starting from 2-amino-4-ethylpyridine (B14419). However, without experimental data, any discussion of reaction monitoring or structural elucidation remains speculative.
For analogous compounds, a suite of advanced analytical techniques has been utilized:
NMR Spectroscopy: For compounds like 2-chloro-5-nitropyridine (B43025), ¹H and ¹³C NMR spectra are fundamental for confirming the substitution pattern on the pyridine ring.
Infrared and Raman Spectroscopy: These techniques provide insight into the vibrational modes of the molecule, confirming the presence of functional groups like the nitro (NO₂) and C-Cl bonds.
Mass Spectrometry: High-resolution mass spectrometry is crucial for determining the exact molecular weight and fragmentation patterns, which aids in identifying reaction intermediates and final products.
X-ray Crystallography: Single-crystal X-ray diffraction has been used to determine the precise three-dimensional structure and intermolecular interactions of related isomers like 2-chloro-4-nitropyridine.
Chromatography: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of substituted nitropyridines.
In-situ monitoring techniques, such as real-time FTIR or Raman spectroscopy, are increasingly employed in synthetic chemistry to track the progress of reactions, identify transient intermediates, and optimize reaction conditions. While these methods are applicable to the synthesis of nitropyridines, no specific studies detailing their use for this compound have been found.
Computational and Theoretical Studies on 2 Chloro 4 Ethyl 5 Nitropyridine
Quantum Chemical Calculations of Electronic Structure and Energetics
A thorough review of existing research reveals a significant gap in the quantum chemical analysis of 2-Chloro-4-ethyl-5-nitropyridine. Such calculations are fundamental to understanding a molecule's stability, reactivity, and electronic properties.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Descriptors
There are no specific studies detailing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound. This information is crucial for predicting the molecule's reactivity, as the HOMO-LUMO gap is a key indicator of chemical stability. Global reactivity descriptors, such as electronegativity, chemical hardness, and global softness, which are derived from HOMO-LUMO energies, have consequently not been calculated or reported for this compound.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. However, no MEP analysis for this compound has been published. Such a study would provide valuable insights into its intermolecular interactions and reactive behavior.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Hybridization
Natural Bond Orbital (NBO) analysis is a computational method used to study hyperconjugative interactions, charge transfer, and the hybridization of atomic orbitals within a molecule. This level of detailed electronic structure analysis has not been performed or reported for this compound.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular dynamics (MD) simulations, which are used to study the conformational flexibility of molecules and the influence of solvent on their structure and behavior, have not been reported for this compound. These simulations would be instrumental in understanding its behavior in different chemical environments.
Prediction of Reaction Mechanisms and Energetics of Transformations Involving this compound
While the synthesis and reactions of related nitropyridine derivatives are known, computational studies predicting the specific reaction mechanisms and transition state energetics for transformations involving this compound are absent from the literature. Theoretical investigations in this area would be highly beneficial for optimizing synthetic routes and understanding its chemical transformations.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are often employed to predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which can then be correlated with experimental measurements to confirm molecular structures. For this compound, there are no published studies that present theoretically predicted spectroscopic data alongside experimental validation. While basic analytical data may exist, the in-depth computational analysis and correlation are missing.
Future Research Directions and Emerging Paradigms for 2 Chloro 4 Ethyl 5 Nitropyridine
Development of Novel Organocatalytic and Biocatalytic Transformations of 2-Chloro-4-ethyl-5-nitropyridine
The future of synthesizing and modifying this compound and its derivatives lies in greener and more selective catalytic methods. Organocatalysis and biocatalysis represent two of the most promising frontiers.
Organocatalysis: Asymmetric organocatalysis, which uses small, metal-free organic molecules to catalyze chemical reactions, offers a powerful strategy for creating chiral molecules with high enantioselectivity. youtube.com For this compound, future research could explore proline-catalyzed reactions. Proline and its derivatives can form enamines that act as nucleophiles, potentially reacting at the carbon alpha to the ethyl group if it were further functionalized into a carbonyl. youtube.com Another avenue involves using organocatalysts to facilitate nucleophilic aromatic substitution (SNAr) of the chlorine atom, potentially achieving enantioselectivity in reactions with prochiral nucleophiles.
Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. A significant area of future research is the biocatalytic reduction of the nitro group. Nitroreductase enzymes (NR), often using NAD(P)H as a cofactor, can selectively reduce aromatic nitro groups to the corresponding anilines via nitroso and hydroxylamine (B1172632) intermediates. researchgate.net Research on the reduction of 2-methyl-5-nitro-pyridine has demonstrated the feasibility of this approach, suggesting that a similar enzymatic system could be developed for this compound. researchgate.net This would yield 5-amino-2-chloro-4-ethylpyridine, a valuable intermediate, while avoiding the harsh reagents typically used in chemical reductions. commonorganicchemistry.com
Future work could involve screening for novel nitroreductases with high activity and selectivity for this specific substrate or using protein engineering to enhance the performance of known enzymes. researchgate.net
Table 1: Potential Catalytic Transformations for Future Research
| Transformation | Catalyst Type | Potential Reaction | Prospective Product |
|---|---|---|---|
| Nitro Group Reduction | Biocatalysis (Nitroreductase) | Selective reduction of the -NO₂ group | 5-Amino-2-chloro-4-ethylpyridine |
| Asymmetric C-C bond formation | Organocatalysis (e.g., Proline) | Reaction at a functionalized ethyl group | Chiral derivatives of this compound |
Exploration of Photoredox and Electrochemical Transformations for Sustainable Synthesis
Visible-light photoredox catalysis and electrochemistry are emerging as powerful tools for sustainable synthesis, offering mild reaction conditions and unique reactivity pathways that avoid harsh reagents. sigmaaldrich.comrsc.org
Photoredox Catalysis: This technique uses light-absorbing catalysts to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates. sigmaaldrich.com For this compound, photoredox catalysis could enable novel C–H functionalization reactions, a highly sought-after transformation in synthetic chemistry. nih.govnih.govjocpr.com For instance, a photocatalyst could be used to generate a radical at the benzylic position of the ethyl group, which could then be coupled with various partners. Another promising direction is the photoredox-mediated reduction of the nitro group to an N-arylhydroxylamine, a valuable synthetic intermediate. researchgate.netmdpi.com
Electrochemical Synthesis: Electrochemistry uses electrical current to drive chemical reactions, offering a reagent-free method for oxidation and reduction. The electrochemical reduction of nitroaromatic compounds is well-documented and can proceed through a four-electron pathway to the hydroxylamine or a six-electron pathway to the amine. nih.gov Studies on 4-nitropyridine-N-oxide demonstrate that the reduction mechanism is complex and pH-dependent. capes.gov.br Future research could establish a controlled electrochemical protocol for the selective reduction of the nitro group on this compound, providing a green alternative to metal-based reductants like SnCl₂ or Fe. commonorganicchemistry.com
Integration of Machine Learning and AI in Predicting Reactivity and Designing Synthetic Routes for this compound
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis by accelerating the discovery of new reactions and optimizing synthetic pathways. researchgate.netasiaresearchnews.com
For a molecule like this compound, AI can be applied in several ways:
Retrosynthesis Prediction: ML models, particularly those based on deep neural networks, can be trained on vast reaction databases to predict viable retrosynthetic disconnections. nih.gov While these models have struggled with uncommon heterocyclic reactions due to data scarcity, new transfer learning methods are improving performance for these specific targets. chemrxiv.org An AI tool could propose novel, non-intuitive synthetic routes to this compound or its derivatives, potentially identifying more efficient or cost-effective pathways from commercially available starting materials. asiaresearchnews.com
Reactivity Prediction: AI can predict the most likely sites of reaction on the molecule under various conditions, guiding experimental design. For example, ML models could predict the regioselectivity of further functionalization reactions or the likelihood of success for a proposed catalytic transformation.
De Novo Molecular Design: AI algorithms can design novel molecules with desired properties. asiaresearchnews.com By using this compound as a scaffold, AI could generate virtual libraries of derivatives and predict their potential bioactivity or material properties, focusing synthetic efforts on the most promising candidates. nih.gov
Advanced Studies on the Environmental Fate and Degradation Mechanisms of Pyridine (B92270) Derivatives (excluding ecotoxicity or health effects)
Understanding the environmental persistence and degradation pathways of functionalized pyridine derivatives is crucial. While specific data on this compound is lacking, research on related compounds provides a framework for future studies.
The degradation of chlorinated pyridine compounds like chlorpyrifos (B1668852) in aqueous environments is known to proceed via oxidation and hydrolysis. epa.gov The presence of the chlorine atom and the nitro group on the pyridine ring likely influences its environmental stability. The carbon-halogen bond can be particularly recalcitrant to microbial degradation. nih.gov
Future research should focus on elucidating the specific degradation pathways of this compound. Key mechanisms to investigate include:
Hydrolysis: The susceptibility of the C-Cl bond to hydrolysis under various pH conditions.
Oxidative Degradation: The breakdown of the pyridine ring initiated by microbial monooxygenases or dioxygenases, which often involves hydroxylation as a key initial step. ethz.ch
Reductive Degradation: The transformation of the nitro group under anaerobic conditions, which can significantly alter the molecule's properties and subsequent degradation steps.
Table 2: Potential Environmental Degradation Mechanisms for Investigation
| Degradation Type | Key Process | Influencing Factors | Potential Intermediate/Product |
|---|---|---|---|
| Hydrolytic | Cleavage of the C-Cl bond | pH, temperature | 2-Hydroxy-4-ethyl-5-nitropyridine |
| Oxidative (Aerobic) | Ring hydroxylation | Microbial enzymes (e.g., monooxygenases) | Hydroxylated pyridine derivatives |
Synergistic Research at the Interface of Organic Synthesis and Materials Science Utilizing this compound as a Precursor
The functional groups on this compound make it an attractive building block for advanced materials. Pyridine derivatives are already key components in pharmaceuticals, agrochemicals, and functional materials. acs.orglifechemicals.comnih.gov
Future research at the intersection of organic synthesis and materials science could explore its use as a precursor for:
Conjugated Polymers: The pyridine ring can be incorporated into the backbone of conjugated polymers for applications in electronics, such as organic light-emitting diodes (OLEDs) or photovoltaics. The chlorine and nitro groups provide handles for polymerization reactions (e.g., Suzuki or Stille coupling after transformation) and for tuning the electronic properties of the resulting material.
Functional Ligands: The pyridine nitrogen can coordinate to metal centers, making its derivatives excellent ligands for catalysts or metal-organic frameworks (MOFs). The substituents can be used to modulate the steric and electronic environment of the metal center, influencing its catalytic activity or the properties of the MOF.
Bioactive Materials: Nitropyridines are known precursors for a range of bioactive molecules, including kinase inhibitors and anticancer agents. nih.gov The compound could serve as a starting point for the synthesis of novel pharmaceuticals or agrochemicals. acs.org Furthermore, pyridine-functionalized materials, such as a pyrazolinofullerene derivative used in solar cells, demonstrate the potential for creating high-performance materials from these heterocycles. nih.gov
By strategically modifying the chloro and nitro groups, chemists can create a diverse library of monomers and precursors from this compound, paving the way for new materials with tailored optical, electronic, or biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
